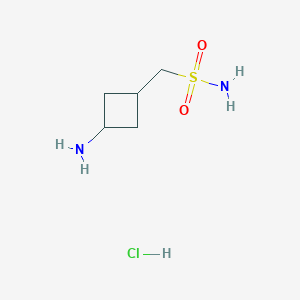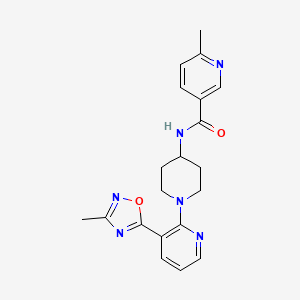
6-methyl-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a methyl group , an oxadiazole ring , a pyridine ring , and a piperidine ring . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure of similar compounds can often be viewed using Java or Javascript .Aplicaciones Científicas De Investigación
Nicotinamide Metabolism and Its Implications
Nicotinamide , an amide form of vitamin B3, plays a crucial role in various metabolic processes, including serving as a precursor for nicotinamide adenine dinucleotide (NAD+) , an essential molecule in cellular metabolism. The metabolism of nicotinamide and its derivatives has been a subject of extensive research due to its implications in health and disease. For instance, alterations in nicotinamide metabolism have been observed in conditions like bladder cancer , where significant changes in the concentration of nicotinamide metabolites were linked to the disease's development. This points to potential biomarkers for tracking pathological processes in cancer (Mierzejewska et al., 2018).
Nicotinamide in Neurological Conditions
Research has also explored the role of nicotinamide and its metabolism in neurological conditions. Nicotinamide N-methyltransferase (NNMT) , an enzyme involved in the methylation of nicotinamide, was found to be elevated in the cerebrospinal fluid of patients with Parkinson's disease , suggesting a potential involvement in the disease's pathogenesis (Aoyama et al., 2001). Furthermore, an ability to methylate azaheterocyclic amines at a higher rate in Parkinson's disease was observed, indicating a unique metabolic feature that could influence disease onset or progression (Aoyama et al., 2000).
Nicotinamide and Aging
The aging process has been linked to changes in the NAD+ metabolome , with evidence suggesting that maintaining optimal levels of NAD+ could mitigate aging-related disorders. A study investigating the plasma and urine NAD+ metabolome during a 6-hour intravenous infusion of NAD+ highlighted the body's rapid and complete removal of NAD+ from plasma, underscoring the complexity of NAD+ metabolism and its potential therapeutic implications in aging and age-related diseases (Grant et al., 2019).
Environmental Exposures and Metabolic Impact
The impact of environmental exposures on nicotinamide metabolism has also been a topic of interest. A study on the exposure of South Australian children to organophosphorus and pyrethroid pesticides highlighted the widespread chronic exposure to these compounds, which could potentially influence nicotinamide metabolism and its related biological processes, emphasizing the need for further investigation into environmental factors affecting human health (Babina et al., 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
6-methyl-N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-13-5-6-15(12-22-13)19(27)24-16-7-10-26(11-8-16)18-17(4-3-9-21-18)20-23-14(2)25-28-20/h3-6,9,12,16H,7-8,10-11H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVRAWPJZBPBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
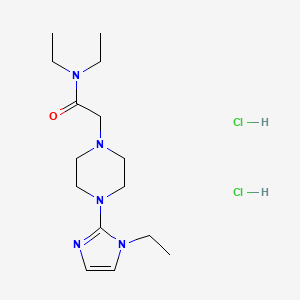


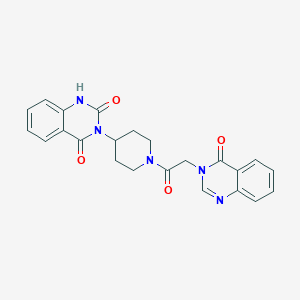
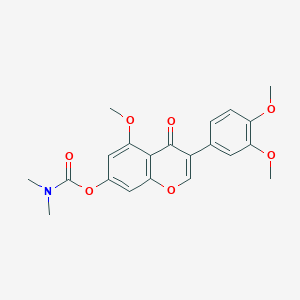
![Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride](/img/structure/B2647654.png)

![4-Amino-5-thiatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),2(6),3,11,13-pentaene-3-carboxamide](/img/structure/B2647657.png)

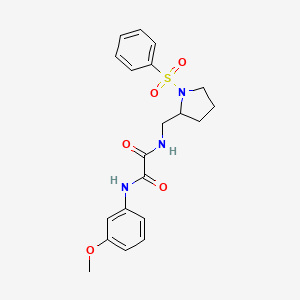
![3-Methyl-7-(3-methylbutyl)-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2647663.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2647664.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2647666.png)
